molecular formula C9H18O3Si B14352331 Methyl 3-methoxy-4-(trimethylsilyl)but-2-enoate CAS No. 93766-68-8

Methyl 3-methoxy-4-(trimethylsilyl)but-2-enoate

Cat. No.: B14352331
CAS No.: 93766-68-8
M. Wt: 202.32 g/mol
InChI Key: LACKIZILSVFZKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methoxy-4-(trimethylsilyl)but-2-enoate is an organic compound with the molecular formula C10H20O3Si. This compound is characterized by the presence of a methoxy group, a trimethylsilyl group, and an ester functional group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methoxy-4-(trimethylsilyl)but-2-enoate typically involves the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The esterification process involves the reaction of the carboxylic acid precursor with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methoxy-4-(trimethylsilyl)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the trimethylsilyl group.

Major Products:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the trimethylsilyl group.

Scientific Research Applications

Methyl 3-methoxy-4-(trimethylsilyl)but-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biochemical pathways and enzyme reactions.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-methoxy-4-(trimethylsilyl)but-2-enoate involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can further interact with biological molecules.

Comparison with Similar Compounds

    Methyl 3-methoxy-4-methylbenzoate: Similar in structure but lacks the trimethylsilyl group.

    Methyl 3-methyl-2-butenoate: An α,β-unsaturated ester with different functional groups.

Uniqueness: Methyl 3-methoxy-4-(trimethylsilyl)but-2-enoate is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it valuable in various chemical reactions and applications.

Properties

CAS No.

93766-68-8

Molecular Formula

C9H18O3Si

Molecular Weight

202.32 g/mol

IUPAC Name

methyl 3-methoxy-4-trimethylsilylbut-2-enoate

InChI

InChI=1S/C9H18O3Si/c1-11-8(6-9(10)12-2)7-13(3,4)5/h6H,7H2,1-5H3

InChI Key

LACKIZILSVFZKY-UHFFFAOYSA-N

Canonical SMILES

COC(=CC(=O)OC)C[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.